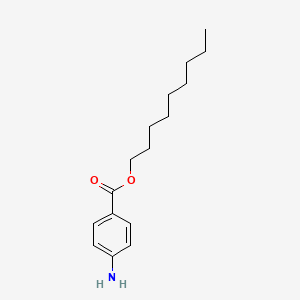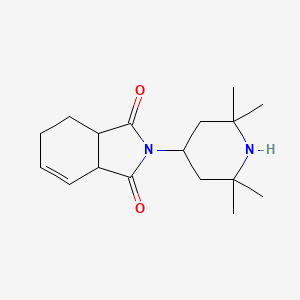![molecular formula C22H25NO3 B12668910 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone CAS No. 94023-27-5](/img/structure/B12668910.png)
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group substituted with a 2-ethylhexyl chain and a hydroxyl group on the anthraquinone core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reaction. The process may involve heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
1-Amino-4-hydroxyanthraquinone: Lacks the 2-ethylhexyl substitution, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Contains two amino groups, leading to distinct reactivity and uses.
1-Hydroxyanthraquinone: Lacks the amino group, affecting its chemical behavior and applications.
Uniqueness: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is unique due to the presence of both the 2-ethylhexyl-substituted amino group and the hydroxyl group on the anthraquinone core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of dyes and pigments.
Propiedades
Número CAS |
94023-27-5 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(2-ethylhexylamino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO3/c1-3-5-8-14(4-2)13-23-17-11-12-18(24)20-19(17)21(25)15-9-6-7-10-16(15)22(20)26/h6-7,9-12,14,23-24H,3-5,8,13H2,1-2H3 |
Clave InChI |
MXZJNSQLKYADNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



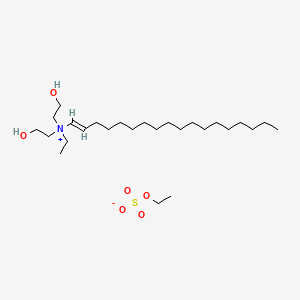

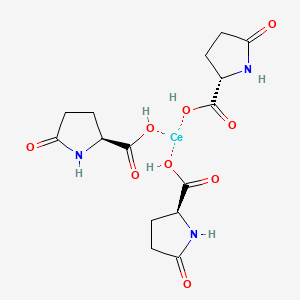
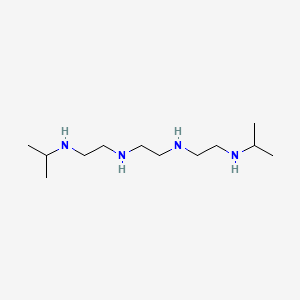

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
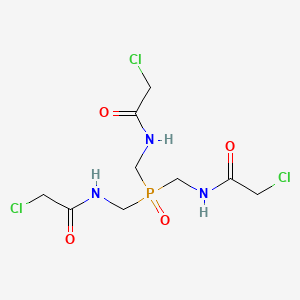
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)


